Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Overview
Description
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a keto group at the 6th position on the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the bromination of 3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often involving the formation of additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of hydroxylated pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives with additional functional groups.
Scientific Research Applications
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Uniqueness
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the keto group at the 6th position makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWMVXMGAPPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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